3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride
Description
Molecular Identity and Classification
3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride is a synthetic organic compound classified as a piperidine derivative with a substituted phenoxymethyl group. Its molecular formula is $$ \text{C}{13}\text{H}{19}\text{BrClNO} $$, and it has a molecular weight of 320.65 g/mol . The compound belongs to the broader family of arylpiperidine carbinols , which are structurally characterized by a six-membered piperidine ring linked to an aromatic group via an ether or methylene bridge.
Piperidine derivatives are significant in medicinal chemistry due to their modular structure, which allows for targeted interactions with biological receptors. This compound’s halogenated aromatic moiety (bromine substituent) enhances its potential as an intermediate in drug discovery, particularly for central nervous system (CNS) therapeutics.
Structural Features and Chemical Composition
The compound’s structure consists of three key components:
- Piperidine Ring : A saturated six-membered nitrogen-containing heterocycle.
- Phenoxymethyl Group : A methylene bridge (-CH$$_2$$-) connecting the piperidine nitrogen to a brominated aromatic ring.
- 4-Bromo-3-methylphenoxy Substituent : A para-bromo and meta-methyl substituted benzene ring, which confers steric and electronic effects critical for binding interactions.
Key Structural Data:
The hydrochloride salt form improves solubility in polar solvents, a feature leveraged in synthetic purification. The bromine atom at the para position of the aromatic ring enhances electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Historical Context of Phenoxymethyl Piperidine Derivatives
Phenoxymethyl piperidine derivatives emerged as pharmacophores in the mid-20th century with the development of fentanyl and related opioids. Early synthetic routes focused on N-alkylation and etherification strategies to optimize pharmacokinetic properties. The introduction of halogen substituents, such as bromine, became prevalent in the 1990s to modulate lipophilicity and receptor affinity.
Recent advances in catalysis (e.g., palladium-mediated cross-coupling) have streamlined the synthesis of brominated analogs like this compound. These methods prioritize stereochemical control, as seen in the enantioselective hydrogenation of tetrahydropyridines.
Nomenclature and Registry Information
Systematic Nomenclature:
Alternative Designations:
- 4-Bromo-3-methylphenoxymethylpiperidine HCl
- 3-(4-Bromo-3-methylphenoxymethyl)piperidine hydrochloride
Properties
IUPAC Name |
3-[(4-bromo-3-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHOTKWKGGEIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a brominated phenyl ether moiety. Its chemical structure can be represented as follows:
Structural Characteristics
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various biological activities.
- Bromo-3-methylphenoxy Group : Enhances lipophilicity and possibly influences receptor binding affinities.
Research indicates that compounds with similar structures often interact with multiple biological targets, including receptors and enzymes. The specific mechanisms of action for this compound may include:
- Receptor Binding : Similar compounds have shown high affinity for various receptors, suggesting potential use in neuropharmacology.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as proliferation and apoptosis.
Structure-Activity Relationship (SAR)
SAR studies on related piperidine derivatives indicate that modifications to the substituents can significantly impact biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Bromine at para position | Increased receptor affinity |
| Methyl group on phenyl | Enhanced lipophilicity and bioavailability |
Antimicrobial Activity
Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated:
- Inhibition of Bacterial Growth : Tests against various strains showed significant antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Potential
Recent investigations into piperidine derivatives have revealed promising anticancer activities:
- Cell Viability Reduction : In vitro assays indicated that the compound significantly reduces the viability of cancer cell lines. For example, IC50 values in the nanomolar range were observed against breast cancer cells (e.g., MCF-7) due to disruption of microtubule dynamics.
Neuropharmacological Effects
The potential neuropharmacological applications of this compound are supported by studies indicating:
- CNS Penetration : Similar compounds have shown the ability to cross the blood-brain barrier, suggesting potential use in treating neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
- Target Compound : Contains a six-membered piperidine ring.
- 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride (): Substituted with a five-membered pyrrolidine ring. Bromine and methyl groups are positioned at C4 and C2 on the aromatic ring, respectively.
Substituent Position and Type on the Aromatic Ring
- Target Compound : Bromine (C4) and methyl (C3) substituents.
- 3-(2-Bromo-4-ethylphenoxy)piperidine Hydrochloride (): Bromine at C2 and ethyl group at C3. Impact: Electron-withdrawing bromine at C2 versus C4 may influence electronic distribution and reactivity. The ethyl group (vs. methyl) increases lipophilicity .
- 3-(4-Methoxybenzyl)piperidine Hydrochloride (): Methoxy group at C4 instead of bromine and methyl.
Molecular Weight and Solubility
- 4-(Diphenylmethoxy)piperidine Hydrochloride (): Molecular weight: 303.83 g/mol. Impact: The diphenylmethoxy group increases molecular weight but reduces water solubility compared to smaller substituents like bromomethylphenoxy .
- 3-(3-Ethoxy-benzyl)-piperidine Hydrochloride () :
Pharmacological and Toxicological Comparisons
- Paroxetine Hydrochloride Derivatives () :
- Safety Data: 3-(4-Bromo-3-methylphenoxy)pyrrolidine Hydrochloride (): Requires precautions for inhalation and skin contact, though acute toxicity data are unspecified. 4-(Diphenylmethoxy)piperidine Hydrochloride (): Lacks detailed toxicological profiles, highlighting a common data gap for many piperidine derivatives .
Preparation Methods
Bromination of 3-Methylphenol Derivatives
A key step is the selective bromination of 3-methylphenol or its ethers to obtain 4-bromo-3-methylphenoxy intermediates. According to a patented vapor-phase bromination process, the reaction is conducted under reduced pressure (10–200 mmHg, preferably ~50 mmHg) and temperatures below 100 °C to ensure selective monobromination with minimal dibrominated impurities. Bromine vapor and 3-alkylanisole vapor (analogous to 3-methylphenol ethers) are introduced into the reactor, where the reaction proceeds efficiently without solvent diluents, enhancing productivity and simplifying purification.
| Parameter | Conditions | Notes |
|---|---|---|
| Pressure | 10–200 mmHg (preferably ~50 mmHg) | Reduced pressure facilitates vapor phase reaction |
| Temperature | < 100 °C | Ensures complete vaporization and selectivity |
| Bromine source | Bromine vapor (b.p. 331 K) | Controlled vapor introduction |
| Substrate | 3-Methylphenol or 3-alkylanisole vapor | Molar excess used to drive selectivity |
| Advantages | No solvent, high purity, increased productivity | Minimizes dibromination and simplifies workup |
Formation of the Phenoxy Methyl Intermediate and Coupling with Piperidine
Nucleophilic Substitution Reaction
The coupling of the brominated phenol derivative with piperidine typically involves nucleophilic substitution, where the phenol oxygen is linked to a methyl group attached to the piperidine ring. This step is often performed using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which enhance nucleophilicity and reaction rates.
A representative procedure involves:
- Dissolving the brominated phenol in anhydrous DMSO,
- Adding sodium hydride as a base to deprotonate the phenol,
- Slowly adding a bromomethyl-substituted piperidine intermediate,
- Stirring at controlled temperatures (room temperature to 50 °C) to complete the substitution,
- Quenching with ammonium chloride solution,
- Extracting and purifying the organic phase.
Protection and Deprotection of Piperidine
In some routes, piperidine nitrogen is protected (e.g., as N-Boc) during coupling to prevent side reactions. After coupling, the protecting group is removed under acidic conditions, and the free amine is converted into the hydrochloride salt by treatment with hydrochloric acid in solvents such as methanol or tetrahydrofuran (THF).
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Deprotonation | Sodium hydride in anhydrous DMSO | Generate phenolate ion for nucleophilic attack |
| Coupling | Bromomethyl-piperidine intermediate | Form ether linkage between phenol and piperidine |
| Temperature control | 0–50 °C | Prevent side reactions and optimize yield |
| Protection/deprotection | N-Boc protection, acid deprotection | Protect amine during coupling, then regenerate free amine |
| Salt formation | HCl in methanol or THF | Convert free base to hydrochloride salt for stability |
Purification and Characterization
Purification is typically achieved by:
- Extraction with organic solvents such as ethyl acetate or dichloromethane,
- Washing with brine and aqueous solutions to remove inorganic impurities,
- Chromatographic techniques or recrystallization to achieve >95% purity,
- Final isolation as a hydrochloride salt to improve crystallinity and handling.
Characterization methods include:
- Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm structure and substituent positions,
- High-Resolution Mass Spectrometry (HRMS) for molecular weight verification,
- Melting point determination for purity assessment,
- X-ray crystallography for stereochemical confirmation if needed.
Summary Table of Preparation Methods
Research Findings and Optimization Parameters
- Pressure and Temperature: Vapor-phase bromination under reduced pressure and controlled temperature is crucial to minimize dibromination and maximize selectivity for the 4-bromo position.
- Solvent Choice: Polar aprotic solvents like DMSO and DMF significantly enhance nucleophilic substitution efficiency in coupling steps.
- Base Selection: Sodium hydride is preferred for phenol deprotonation due to its strong basicity and compatibility with anhydrous conditions.
- Reaction Time and Temperature: Maintaining reaction temperatures between 0–50 °C and reaction times ranging from 30 minutes to several hours ensures high conversion with minimal side products.
- Salt Formation: Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating purification and storage.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride, and what parameters critically influence yield and purity?
- Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution of a brominated phenol derivative with a piperidine-containing intermediate, followed by HCl neutralization to form the hydrochloride salt . Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during sensitive steps to prevent side reactions).
- Solvent selection (polar aprotic solvents like DMF enhance reactivity in substitution reactions).
- Purification methods (chromatography or recrystallization to achieve >95% purity) .
- Data Note: Industrial-scale protocols emphasize reactor optimization (e.g., pressure, agitation) to maximize yield .
Q. How is the molecular structure of this compound characterized, and which techniques validate substituent positions?
- Answer: Structural elucidation relies on:
- NMR spectroscopy (¹H and ¹³C) to confirm piperidine ring conformation and phenoxy group connectivity.
- X-ray crystallography for absolute stereochemical assignment, particularly for chiral centers .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₄H₁₉BrClNO₂, MW 348.67 g/mol) .
Q. What preliminary biological screening approaches are recommended to assess its activity?
- Answer: Initial screens include:
- Receptor binding assays (e.g., GPCR or kinase targets) to identify interaction hotspots.
- In vitro cytotoxicity studies (e.g., IC₅₀ determination in cancer cell lines).
- Enzyme inhibition assays (e.g., cytochrome P450 isoforms to evaluate metabolic stability) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Answer: Advanced strategies include:
- Design of Experiments (DOE) to model interactions between variables (e.g., temperature, stoichiometry).
- In-line analytics (e.g., PAT tools like FTIR or Raman spectroscopy) for real-time monitoring of intermediate formation .
- Catalyst screening (e.g., phase-transfer catalysts to enhance regioselectivity in aromatic substitutions) .
Q. How should contradictions in reported biological activities across studies be resolved?
- Answer: Contradictions may arise from variations in assay conditions (e.g., cell line selection, buffer pH). Mitigation involves:
- Standardized protocols (e.g., OECD guidelines for cytotoxicity assays).
- Meta-analysis of dose-response curves to identify outlier datasets.
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What strategies enhance solubility and bioavailability through structural modifications?
- Answer: Modifications include:
- Pro-drug design (e.g., esterification of the piperidine nitrogen to improve membrane permeability).
- PEGylation of the phenoxy group to enhance aqueous solubility.
- Co-crystallization with cyclodextrins or ionic liquids to stabilize the hydrochloride salt form .
Q. How can computational models predict reactivity and biological interactions of this compound?
- Answer: Computational tools include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
